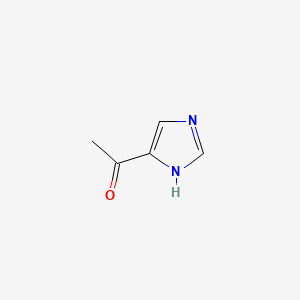

4-Acetylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340547 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61985-25-9 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetylimidazole: A Comprehensive Guide to Synthesis Pathways and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylimidazole is a pivotal heterocyclic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical agents, including treatments for heart conditions, anemia, and digestive ulcers.[1] Its structure, featuring both an imidazole ring and a reactive acetyl group, makes it a versatile building block in medicinal chemistry.[2][3] However, the synthesis of this compound is not straightforward. The electron-rich nature of the imidazole ring makes it susceptible to ring-opening under harsh acylating conditions, and direct Friedel-Crafts acylation is generally ineffective.[1] This guide provides an in-depth exploration of the most viable and industrially applicable synthesis pathway for this compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing alternative synthetic strategies.

The Challenge of Imidazole C-Acylation

The direct C-acylation of the imidazole core presents a significant synthetic challenge. Unlike N-acylation, which proceeds readily to form acylimidazolides, electrophilic substitution at the carbon atoms of the ring is difficult.[4] This resistance is attributed to the deactivation of the ring by the protonated nitrogen atom under typical acidic conditions required for reactions like Friedel-Crafts acylation. Furthermore, the imidazole ring can be unstable to the strong Lewis acids and acylating agents employed, often leading to ring fission rather than the desired product.[4] Consequently, indirect methods that build the acetyl group onto a pre-existing or modified imidazole scaffold are the preferred and more successful strategies.

Primary Synthesis Pathway: Claisen-type Condensation and Decarboxylation

A robust and high-yield pathway for synthesizing this compound proceeds via a two-step sequence involving an initial Claisen-type condensation followed by a keto-acid decomposition (decarboxylation). This method utilizes readily available starting materials and offers excellent scalability.[1]

The starting material for this pathway is an ester of imidazole-4-carboxylic acid, such as imidazole-4-ethyl formate. This key intermediate can be prepared in high yield (89-90%) by the esterification of imidazole-4-carboxylic acid in the corresponding alcohol (e.g., ethanol) saturated with dry hydrogen chloride gas, followed by reflux.[1]

Overall Reaction Scheme

The two-step synthesis can be summarized as follows:

-

Step 1: Condensation Reaction: Imidazole-4-ethyl formate undergoes a Claisen-type condensation with ethyl acetate in the presence of a strong base. This reaction forms a β-dicarbonyl intermediate.

-

Step 2: Keto-Acid Decomposition: The intermediate is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final product, this compound.

}

Overall two-step synthesis of this compound.

In-Depth Mechanism

Step 1: Claisen-type Condensation

This reaction is a variation of the classic Claisen condensation, which involves the formation of a carbon-carbon bond between two esters.[5]

-

Enolate Formation: The strong base (e.g., sodium ethoxide, NaOEt) abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the imidazole-4-ethyl formate. This forms a tetrahedral intermediate.

-

Reformation and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This results in the formation of the β-dicarbonyl (β-keto ester) intermediate.

}

Mechanism of the Claisen-type condensation step.

Step 2: Keto-Acid Decomposition (Decarboxylation)

The subsequent hydrolysis and decarboxylation step removes the ester group, leaving the desired acetyl group.

-

Hydrolysis: Under acidic or basic conditions, the ester group of the β-dicarbonyl intermediate is hydrolyzed to a carboxylic acid, forming a β-keto acid.

-

Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide upon heating. The reaction proceeds through a cyclic six-membered transition state, yielding an enol intermediate.

-

Tautomerization: The enol intermediate quickly tautomerizes to the more stable keto form, yielding the final product, this compound.

Comparative Data on Reaction Conditions

The choice of base and solvent significantly impacts the reaction efficiency. The following table summarizes various conditions reported in the literature, demonstrating the versatility of this pathway.[1]

| Starting Material (0.66 mol) | Base (equiv.) | Solvent (1 L) | Temp. | Time | Yield |

| Imidazole-4-ethyl formate | Sodium Ethylate (4.0) | Toluene | Reflux | 20 h | ~78% |

| Imidazole-4-ethyl formate | Sodium Butylate (3.0) | Chlorobenzene | Reflux | 5 h | ~78% |

| Imidazole-4-ethyl formate | Potassium Butoxide (4.0) | Benzene | Reflux | 20 h | ~76% |

| Imidazole-4-ethyl formate | Sodium Hydride (5.0) | Toluene | Reflux | 5 h | - |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN102101843A.[1]

}

Experimental workflow for this compound synthesis.

Materials and Equipment:

-

Imidazole-4-ethyl formate (92.5g, 0.66 mol)

-

Sodium ethylate (180g, 2.64 mol)

-

Toluene (1 L)

-

Ethyl acetate (0.4 L, 3.96 mol)

-

Ethanol (1.5 L)

-

Potassium hydroxide (90g)

-

Deionized water

-

Anhydrous sodium sulfate

-

Methyl tertiary butyl ether (MTBE)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet

-

Rotary evaporator

Procedure:

-

Condensation Reaction:

-

Under a nitrogen atmosphere, add sodium ethylate (180g) and ethyl acetate (0.4 L) to 1 L of toluene in a suitable round-bottom flask.

-

Stir the mixture for 1 hour at room temperature.

-

Add imidazole-4-ethyl formate (92.5g) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 20 hours.

-

After the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

-

-

Keto-Acid Decomposition and Workup:

-

To the resulting residue, add 150 mL of water and 1.5 L of ethanol.

-

Add potassium hydroxide (90g) and heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture and remove the solvents under reduced pressure.

-

Add ethyl acetate to the residue and wash three times with 500 mL of water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Add methyl tertiary butyl ether to the concentrate to precipitate the product.

-

-

Purification and Characterization:

-

Collect the white solid by filtration. The reported yield is approximately 78%.[1]

-

The melting point is reported as 165-168 °C.[1]

-

Characterize the product using NMR spectroscopy. The reported ¹H NMR (in D₂O) shows peaks at δ 2.31 (s, 3H, -CH₃), 7.67 (s, 1H, Imidazole-H), and 7.77 (s, 1H, Imidazole-H).[1]

-

Alternative Synthetic Strategies

While the Claisen-type condensation is a highly effective method, other synthetic routes are conceptually possible, though they may be less direct or lower-yielding.

Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic multi-component reaction that forms the imidazole ring from three components: a 1,2-dicarbonyl, an aldehyde, and ammonia.[6][7] To synthesize this compound, the required precursors would be:

-

1,2-Dicarbonyl: Glyoxal

-

Aldehyde: Pyruvaldehyde (which contains the required acetyl group)

-

Nitrogen Source: Two equivalents of ammonia

The reaction involves a complex series of condensations to form the imidazole ring. While powerful for creating substituted imidazoles, controlling the regiochemistry and avoiding side products with unsymmetrical precursors can be challenging.[3]

Grignard Reaction on an Imidazole-4-Carboxaldehyde Derivative

Another potential multi-step approach involves the use of organometallic reagents.[3]

-

Protection: The N-H of imidazole-4-carboxaldehyde is protected (e.g., as a benzyl or SEM derivative) to prevent interference from the acidic proton.

-

Grignard Addition: The protected aldehyde is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). This adds the methyl group to the carbonyl carbon, forming a secondary alcohol.[8]

-

Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone (the acetyl group) using a mild oxidizing agent like manganese dioxide (MnO₂).

-

Deprotection: The protecting group is removed to yield this compound.

This route offers precise control but is longer and requires careful management of protecting groups and anhydrous conditions for the Grignard step.[8][9]

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. While direct acylation of the imidazole ring is problematic, an efficient and scalable two-step pathway based on a Claisen-type condensation of imidazole-4-ethyl formate followed by decarboxylation provides a reliable method for its production. This guide has detailed the mechanism and provided a practical protocol for this key transformation. Understanding the causality behind these synthetic choices—namely, the need to circumvent the challenges of direct C-acylation—allows researchers to effectively produce this valuable intermediate for the development of new therapeutic agents.

References

- Wang, J. et al. (2011). Preparation method of this compound and its intermediate.

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

- Ernst, W.E. (1965). Method of synthesis of 1-acyl imidazoles.

-

Wikipedia. Grignard reagent. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

L.S.College, Muzaffarpur. (2020). Claisen condensation. [Link]

-

Ferreira, V.S. et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5859. [Link]

Sources

- 1. CN102101843A - Preparation method of this compound and its intermediate - Google Patents [patents.google.com]

- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 4-Acetylimidazole: Elucidating Structure Through NMR, IR, and MS

Introduction: The Molecular Blueprint of 4-Acetylimidazole

In the landscape of heterocyclic chemistry, this compound stands out as a versatile building block and a molecule of significant interest. As a derivative of imidazole, a core component of the essential amino acid histidine, its structural analogues are pivotal in medicinal chemistry and drug development.[1][2] The precise characterization of this molecule is paramount for its application in synthesis, ensuring purity, and understanding its reactivity. This guide provides an in-depth analysis of this compound (C₅H₆N₂O, MW: 110.11 g/mol ) through the lens of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][3]

As application scientists, we do not merely present data; we interpret it to tell a story. The spectroscopic data presented herein collectively form a molecular fingerprint, offering an unambiguous confirmation of the structure of this compound. This document is structured to provide not only the spectral data but also the underlying principles and experimental rationale, equipping researchers with the knowledge to confidently identify and utilize this compound.

Visualizing the Target: The Structure of this compound

A clear visual representation is the foundation of any structural elucidation. The diagram below illustrates the atomic arrangement and numbering convention for this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to observe exchangeable N-H protons.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~12.0 - 13.0 | broad singlet | 1H | - |

| H-2 | ~7.8 - 8.0 | singlet (s) | 1H | - |

| H-5 | ~7.6 - 7.8 | singlet (s) | 1H | - |

| -CH₃ | ~2.4 - 2.6 | singlet (s) | 3H | - |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

The ¹H NMR spectrum of this compound is expected to show four distinct signals, confirming the four unique proton environments in the molecule.

-

N-H Proton (~12-13 ppm): The imidazole N-H proton is typically deshielded and appears as a broad singlet far downfield. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange with the solvent or trace water.

-

Imidazole Ring Protons (H-2, H-5): The protons on the heterocyclic ring are in an aromatic environment and thus appear in the downfield region (7.6-8.0 ppm). The acetyl group at C-4 is an electron-withdrawing group, which deshields the adjacent H-5 proton, causing it to appear slightly further downfield than the H-2 proton. In unsubstituted imidazole, H-4 and H-5 are equivalent and appear around 7.15 ppm, while H-2 is at ~7.73 ppm.[4] The substitution at C-4 breaks this symmetry.

-

Acetyl Methyl Protons (-CH₃, ~2.4-2.6 ppm): The three protons of the methyl group are chemically equivalent and have no adjacent protons, so they appear as a sharp singlet. Its position is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the unique carbon atoms and information about their electronic environment.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment irradiates protons, causing all carbon signals to appear as singlets, which simplifies the spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

-

Processing: Process the data similarly to the ¹H spectrum.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~190 - 195 |

| C-2 | ~138 - 142 |

| C-4 | ~135 - 138 |

| C-5 | ~118 - 122 |

| -CH₃ (Methyl) | ~26 - 29 |

Note: Chemical shifts are predictive and based on typical values for similar functional groups.[5]

The ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five carbon atoms in the molecule.

-

Carbonyl Carbon (C=O, ~190-195 ppm): The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its appearance at this far downfield position is a definitive marker for a ketone or aldehyde.[6]

-

Imidazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. C-4, being directly attached to the electron-withdrawing acetyl group, is expected to be significantly deshielded. C-2 is typically the most downfield carbon in a simple imidazole ring.[7] C-5 is expected to be the most upfield of the ring carbons.

-

Methyl Carbon (-CH₃, ~26-29 ppm): This signal appears in the aliphatic region of the spectrum, consistent with a methyl group attached to a carbonyl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Processing: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | Medium-Strong | N-H Stretch | Imidazole Ring |

| ~3100 | Medium | C-H Stretch (sp²) | Imidazole Ring |

| ~2950 | Weak | C-H Stretch (sp³) | Methyl Group |

| ~1685 | Strong, Sharp | C=O Stretch | Ketone |

| ~1550, ~1450 | Medium | C=N, C=C Stretch | Imidazole Ring |

Note: Frequencies are based on typical values for these functional groups.[8][9][10]

The IR spectrum provides compelling evidence for the key functional groups in this compound.

-

N-H Stretch (3200-2800 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration in the imidazole ring, often broadened due to intermolecular hydrogen bonding in the solid state.

-

C=O Stretch (~1685 cm⁻¹): This is the most diagnostic peak in the spectrum. A strong, sharp absorption band in this region is definitive proof of a carbonyl group. Its position at ~1685 cm⁻¹ is consistent with a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[11]

-

Ring Vibrations (~1550, ~1450 cm⁻¹): These absorptions are due to the C=C and C=N stretching vibrations within the imidazole ring, confirming its aromatic character.

-

C-H Stretches (~3100, ~2950 cm⁻¹): The peak just above 3000 cm⁻¹ is characteristic of C-H bonds on an sp²-hybridized carbon (the aromatic ring), while the weaker peak just below 3000 cm⁻¹ corresponds to the C-H bonds of the sp³-hybridized methyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

-

Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Molecular Formula: C₅H₆N₂O

-

Exact Mass: 110.0480 g/mol

-

Molecular Ion (M⁺•): m/z = 110

| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 110 | [C₅H₆N₂O]⁺• | - | Molecular Ion (Parent) |

| 95 | [C₄H₃N₂O]⁺ | •CH₃ | Loss of methyl radical |

| 67 | [C₃H₃N₂]⁺ | •COCH₃ | α-Cleavage, loss of acetyl radical |

The mass spectrum validates the molecular weight and corroborates the structure through predictable fragmentation.

-

Molecular Ion Peak (m/z 110): The peak at m/z 110 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Key Fragmentation Pathway: The most significant fragmentation in ketones is alpha-cleavage—the breaking of the bond adjacent to the carbonyl group.[13] For this compound, this involves the cleavage of the bond between the carbonyl carbon and the imidazole ring. This results in the loss of a neutral acetyl radical (•COCH₃, mass = 43) and the formation of a stable imidazolyl cation at m/z 67 . This is often a prominent peak in the spectrum. Another common fragmentation is the loss of the methyl radical (•CH₃, mass = 15) to form an acylium ion at m/z 95 .

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergy of these methods. Each protocol acts as a self-validating system when cross-referenced with the others.

-

MS establishes the molecular formula (from exact mass) and molecular weight (m/z 110), defining the atomic puzzle pieces.

-

IR spectroscopy confirms the presence of the key functional groups : a conjugated ketone (C=O at ~1685 cm⁻¹) and an N-H containing imidazole ring (N-H stretch). It tells us what is present.

-

NMR spectroscopy puts the pieces together . ¹³C NMR confirms the five unique carbons, including the downfield ketone carbon (~190-195 ppm). ¹H NMR confirms the four distinct proton environments and, crucially, their connectivity, showing an isolated methyl group and two distinct aromatic protons on the imidazole ring. It tells us how the pieces are connected.

Together, these data points converge on a single, unambiguous structure: this compound. This comprehensive characterization provides the authoritative grounding necessary for any researcher, scientist, or drug development professional to proceed with confidence in their work.

References

-

ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

Sources

- 1. This compound | 61985-25-9 | FA45211 | Biosynth [biosynth.com]

- 2. CAS 61985-25-9: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Mechanisms of 4-Acetylimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Acetylimidazole, a histidine analogue, is a versatile chemical entity with significant implications in biological systems. This technical guide provides a comprehensive exploration of its primary mechanism of action as a histamine H2 receptor antagonist, delving into the intricacies of the downstream signaling cascade. Furthermore, we explore its potential roles as an inhibitor of advanced glycation end products (AGEs) and as an anticancer agent, presenting the current understanding and methodologies for investigation. This document is intended to serve as a crucial resource for researchers and professionals in drug discovery and development, offering in-depth scientific insights and validated experimental protocols to facilitate further research and application.

Introduction: The Multifaceted Profile of this compound

This compound (4-AI) is a heterocyclic organic compound characterized by an imidazole ring substituted with an acetyl group.[1] Its structural similarity to histidine allows it to interact with various biological targets, leading to a range of pharmacological effects. Historically, imidazole-based compounds have been a cornerstone in medicinal chemistry, contributing to the development of numerous therapeutic agents.[2] 4-AI has emerged as a compound of interest due to its demonstrated activity as a histamine H2 receptor antagonist and its potential applications in oncology and in mitigating the pathological effects of advanced glycation. This guide will dissect the molecular mechanisms underpinning these biological activities, providing a robust framework for its scientific investigation.

Primary Mechanism of Action: Histamine H2 Receptor Antagonism

The most well-characterized mechanism of action of this compound is its role as a competitive antagonist of the histamine H2 receptor.[3] This activity is pivotal in its ability to modulate gastric acid secretion.

The Histamine H2 Receptor Signaling Cascade

Histamine H2 receptors are predominantly located on the basolateral membrane of parietal cells in the stomach lining.[3] The binding of histamine to these G-protein coupled receptors initiates a signaling cascade that is fundamental to the secretion of gastric acid. This process can be summarized as follows:

-

Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

-

G-Protein Activation: This binding event activates the associated Gs protein.

-

Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

-

Proton Pump Activation: PKA then phosphorylates and activates the H+/K+ ATPase, also known as the proton pump.

-

Acid Secretion: The activated proton pump actively transports H+ ions into the gastric lumen, leading to the formation of hydrochloric acid.

This compound's Interruption of the Signaling Pathway

As a competitive antagonist, this compound binds to the H2 receptor, thereby preventing histamine from binding.[3] This inhibitory action directly disrupts the signaling cascade, leading to a reduction in intracellular cAMP levels and a subsequent decrease in proton pump activity and gastric acid secretion.

Below is a diagram illustrating the histamine H2 receptor signaling pathway and the point of intervention by this compound.

Caption: H2 Receptor Antagonism by this compound.

Experimental Protocol: In Vitro Assay for Histamine-Induced Gastric Acid Secretion

To quantitatively assess the H2 receptor antagonist activity of this compound, an in vitro assay using isolated gastric glands or cultured parietal cells can be employed.

Objective: To measure the inhibitory effect of this compound on histamine-stimulated acid production.

Methodology:

-

Isolation of Gastric Glands:

-

Gastric glands are isolated from rabbit or guinea pig stomachs using collagenase digestion, as previously described.[4]

-

The isolated glands are suspended in a nutrient-rich buffer.

-

-

Experimental Setup:

-

Aliquots of the gastric gland suspension are distributed into a multi-well plate.

-

Test groups will include:

-

Control (no treatment)

-

Histamine alone (to stimulate acid secretion)

-

This compound at various concentrations + Histamine

-

Known H2 receptor antagonist (e.g., Cimetidine) + Histamine (as a positive control)

-

-

-

Stimulation and Inhibition:

-

The glands are pre-incubated with this compound or the control antagonist for a defined period (e.g., 30 minutes).

-

Histamine is then added to the appropriate wells to stimulate acid secretion.

-

-

Measurement of Acid Production:

-

Acid production can be indirectly measured by monitoring the accumulation of a weak base, such as [¹⁴C]aminopyrine, which is trapped in acidic spaces.

-

Alternatively, changes in intracellular pH can be monitored using pH-sensitive fluorescent dyes.

-

-

Data Analysis:

-

The results are expressed as a percentage of the maximal histamine-stimulated response.

-

An IC50 value (the concentration of this compound that inhibits 50% of the histamine-stimulated acid secretion) is calculated.

-

Potential Mechanism: Inhibition of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[5][6] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications and neurodegenerative disorders.[7] Imidazole-containing compounds have been investigated for their ability to inhibit AGE formation.

The Maillard Reaction and AGE Formation

The formation of AGEs occurs through a complex series of reactions known as the Maillard reaction. This process involves:

-

The initial formation of a Schiff base between a reducing sugar and an amino group on a protein.

-

Rearrangement to form a more stable Amadori product.

-

A series of subsequent reactions including oxidation, dehydration, and condensation, leading to the formation of irreversible, cross-linked AGEs.

Proposed Inhibitory Action of this compound

The precise mechanism by which this compound may inhibit AGE formation is not fully elucidated. However, potential mechanisms for imidazole derivatives include:

-

Trapping of reactive dicarbonyl species: Intermediates in the Maillard reaction, such as methylglyoxal and glyoxal, are highly reactive. Imidazole compounds may act as scavengers for these species, preventing them from reacting with proteins.

-

Antioxidant activity: Oxidative stress is known to accelerate the formation of AGEs. The antioxidant properties of imidazole derivatives could mitigate this process.

-

Chelation of metal ions: Metal ions can catalyze the auto-oxidation of sugars and the degradation of Amadori products, promoting AGE formation. Imidazoles can chelate these metal ions, thereby inhibiting these reactions.

Experimental Protocol: In Vitro AGE Inhibition Assay

A common method to screen for inhibitors of AGE formation involves the incubation of a model protein with a reducing sugar and measuring the resulting fluorescence, a characteristic of many AGEs.

Objective: To determine the ability of this compound to inhibit the formation of fluorescent AGEs in vitro.

Methodology:

-

Reaction Mixture Preparation:

-

In a 96-well black microtiter plate, prepare reaction mixtures containing:

-

Bovine Serum Albumin (BSA) as the model protein (e.g., 10 mg/mL).[8]

-

A reducing sugar, such as D-ribose (e.g., 0.5 M) or a glucose/fructose mixture, to induce glycation.[8]

-

This compound at various concentrations.

-

A known AGE inhibitor, such as aminoguanidine, as a positive control.

-

Phosphate buffer (pH 7.4) to maintain physiological conditions.

-

Sodium azide (0.02%) to prevent microbial growth.[1]

-

-

-

Incubation:

-

The plate is sealed and incubated at 37°C for 24-72 hours.[8]

-

-

Fluorescence Measurement:

-

The formation of fluorescent AGEs is measured using a fluorescence plate reader. Common excitation and emission wavelengths are 370 nm and 440 nm, respectively.[8]

-

Control wells containing only BSA and the test compound are used to subtract background fluorescence.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

-

An IC50 value is determined from the dose-response curve.

-

Potential Mechanism: Anticancer Activity

The imidazole scaffold is present in several approved anticancer drugs, and numerous imidazole derivatives have been investigated for their potential as antineoplastic agents.[2] These compounds can exert their effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Putative Anticancer Mechanisms of Imidazole Derivatives

While the specific anticancer mechanism of this compound is not well-defined, related imidazole compounds have been shown to:

-

Inhibit Tubulin Polymerization: Some imidazole derivatives can bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

-

Induce Apoptosis: Imidazole compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases and the release of pro-apoptotic factors from mitochondria.

-

Modulate Kinase Signaling: Dysregulation of protein kinase signaling is a hallmark of cancer. Imidazole derivatives have been developed to target various kinases involved in cancer progression.

Quantitative Data for Imidazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | EC50 (µM) |

| Compound 14 | PPC-1 | Prostate Carcinoma | 4.1 ± 1.0 |

| U-87 | Glioblastoma | 3.1 ± 0.1 | |

| Compound 22 | PPC-1 | Prostate Carcinoma | 47.2 ± 1.0 |

| U-87 | Glioblastoma | 28.6 ± 1.0 |

Data adapted from a study on 4-acetylphenylamine-based imidazole derivatives.[2] It is crucial to note that these values are not for this compound itself but for structurally related compounds.

Experimental Workflow: Assessing Anticancer Activity

A standard workflow to evaluate the anticancer potential of this compound would involve a series of in vitro assays.

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

This compound presents a compelling profile with a well-established mechanism as a histamine H2 receptor antagonist. This activity has clear therapeutic implications for acid-related gastrointestinal disorders. The potential for this compound to act as an inhibitor of advanced glycation end products and as an anticancer agent opens exciting avenues for further research. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore these underexplored facets of its biological activity. Future investigations should focus on elucidating the specific molecular targets and signaling pathways involved in its potential AGE-inhibitory and anticancer effects, and on generating robust quantitative data to validate these preliminary observations. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile imidazole derivative.

References

-

Gedgaudaitė, G., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). H2 Blockers. In StatPearls. Retrieved from [Link]

-

Derangula, M., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8877. Retrieved from [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2016). Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. Molecules, 21(11), 1477. Retrieved from [Link]

-

Melvin, M. S., et al. (2013). Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4952. Retrieved from [Link]

-

Berglindh, T., & Obrink, K. J. (1976). Gastrin - Histamine as a Normal Sequence in Gastric Acid Stimulation in the Rabbit. Upsala Journal of Medical Sciences, 81(2), 111-116. Retrieved from [Link]

-

Cleveland Clinic. (2024, March 18). H2 Blockers: What They Are, Conditions Treated & Side Effects. Retrieved from [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2016). Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats. Oxidative Medicine and Cellular Longevity, 2016, 1-10. Retrieved from [Link]

- Vistoli, G., et al. (2013). Advanced glycation end products: The good, the bad, and the ugly. Current Medicinal Chemistry, 20(20), 2530-2549.

- Uribarri, J., et al. (2010). Diet-derived advanced glycation end products are major contributors to the body's AGE pool and induce inflammation in healthy subjects. Annals of the New York Academy of Sciences, 1190, 427-430.

- Singh, R., et al. (2014). Advanced glycation endproducts: a review. Diabetology & Metabolic Syndrome, 6(1), 72.

-

Li, Y., et al. (2025, January 29). Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis. Frontiers in Nutrition, 11. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Takeda, K., et al. (2023, November 22). Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. Molecules, 28(23), 7767. Retrieved from [Link]

-

Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

- Howard, J. M., et al. (1985). The regulatory effects of (p)ppGpp and indole on cAMP synthesis in Escherichia coli cells. Biochemical Pharmacology, 34(12), 2091-2098.

-

Huang, B., et al. (2009). miR-142-3p restricts cAMP production in CD4+CD25− T cells and CD4+CD25+ TREG cells by targeting AC9 mRNA. The EMBO Journal, 28(4), 339-349. Retrieved from [Link]

Sources

- 1. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. ujms.net [ujms.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of anticarcinogenic and antioxidant effects of -methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated intracellular cAMP concentration mediates growth suppression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetylimidazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Within the vast family of imidazole-containing compounds, 4-acetylimidazole emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive acetyl group and the inherent properties of the imidazole core, provides a rich platform for the synthesis of complex, biologically active molecules.[3]

This guide offers a deep dive into the synthetic utility of this compound, moving beyond simple reaction schemes to explain the underlying principles and experimental considerations. Authored from the perspective of a senior application scientist, it aims to provide field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Core Properties and Characteristics

This compound is an organic compound featuring an acetyl group attached to the fourth position of a five-membered imidazole ring.[3] This structure imparts a unique combination of physical and chemical properties that are foundational to its role in synthesis.

Physical & Chemical Properties Summary

| Property | Value | Source |

| CAS Number | 61985-25-9 | [4][5] |

| Molecular Formula | C₅H₆N₂O | [4][5] |

| Molar Mass | 110.11 g/mol | [4][5] |

| Appearance | White to off-white solid | [3][6] |

| Melting Point | 99 - 105 °C | |

| Boiling Point | ~329.4 °C | [4] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, acetone) | [3][6] |

| Storage | Store at 2°C - 8°C in a tightly sealed container | [4][7] |

Under standard ambient conditions, this compound is a moderately stable solid.[3] Its solubility in polar solvents is a direct consequence of the polar imidazole ring, which can participate in hydrogen bonding. Spectroscopic analyses show that it can exist as a zwitterion in aqueous solutions.[4]

Strategic Synthesis of this compound

Direct Friedel-Crafts acylation of the imidazole ring is not a straightforward method for producing this compound.[8] Therefore, more strategic, multi-step syntheses are employed. A common and effective approach involves a condensation reaction followed by a ketoform decomposition, starting from an imidazole-4-carboxylate ester.[8] This method provides a reliable pathway with good yields, making it suitable for producing the building block on a laboratory and industrial scale.[8]

Caption: Synthetic workflow for this compound production.

This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[8]

Materials & Reagents:

-

Imidazole-4-ethyl formate (1.0 eq)

-

Sodium butylate (3.0 eq)

-

Ethyl acetate (1.0 eq)

-

Chlorobenzene (Anhydrous)

-

Tetrahydrofuran (THF)

-

98% Sulfuric Acid (H₂SO₄) (1.0 eq)

-

Sodium Bicarbonate (Solid)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate

-

Saturated Sodium Chloride solution (Brine)

Procedure:

-

Condensation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole-4-ethyl formate (0.66 mol) and sodium butylate (1.98 mol) to 1 L of chlorobenzene under an inert atmosphere (e.g., Nitrogen).

-

With vigorous stirring, slowly add ethyl acetate (0.66 mol) dropwise to the mixture.

-

Causality: The strong base (sodium butylate) is crucial for deprotonating the ethyl acetate, forming an enolate which then acts as the nucleophile in the condensation reaction with the ester group of the imidazole-4-ethyl formate.

-

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

-

Solvent Removal: After cooling to room temperature, remove the chlorobenzene under reduced pressure using a rotary evaporator.

-

Decomposition & Hydrolysis: Dissolve the resulting residue in 1 L of THF. Carefully add 98% sulfuric acid (0.66 mol).

-

Heat the mixture to reflux and maintain overnight.

-

Causality: The acidic conditions promote the hydrolysis and decarboxylation (ketoform decomposition) of the intermediate beta-keto ester, yielding the desired acetyl group.

-

-

Neutralization: Cool the reaction mixture in an ice bath. Carefully and portion-wise, add solid sodium bicarbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7).

-

Trustworthiness: This step is critical for safety and for ensuring the product can be extracted into an organic solvent. Quenching the strong acid is essential before proceeding.

-

-

Extraction & Purification: Remove the THF under reduced pressure. Add ethyl acetate to the residue.

-

Wash the organic layer three times with 400 mL of water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications in Synthesis

This compound is a versatile synthon due to its multiple reactive sites. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, while the imidazole ring contains two nitrogen atoms with distinct nucleophilic and basic properties. This allows for a wide range of chemical transformations.[3][4]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 61985-25-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 61985-25-9 | FA45211 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. This compound | Properties, Uses, Safety, Synthesis & Supplier China - High Quality Chemical Information [chemheterocycles.com]

- 7. This compound | 61985-25-9 [sigmaaldrich.com]

- 8. CN102101843A - Preparation method of this compound and its intermediate - Google Patents [patents.google.com]

4-Acetylimidazole: A Versatile Scaffold for Innovative Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the potential research applications of 4-Acetylimidazole, a versatile heterocyclic compound. While its direct applications are not extensively documented in publicly available literature, its chemical structure—featuring a reactive acetyl group and a biologically significant imidazole ring—presents a wealth of opportunities for innovation in medicinal chemistry, chemical biology, and drug development. This document will explore these potential applications, grounded in established chemical principles and analogous research, to provide a roadmap for researchers looking to leverage this promising molecule.

Introduction to this compound: An Untapped Potential

This compound, with the chemical formula C₅H₆N₂O, is an organic compound characterized by an imidazole ring substituted with an acetyl group at the 4-position[1]. The imidazole moiety is a cornerstone of many biologically active molecules, including the amino acid histidine, and is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions[2][3]. The acetyl group, a common functional handle in organic synthesis, provides a reactive site for a multitude of chemical transformations.

A key patent identifies this compound as a crucial intermediate in the synthesis of pharmaceuticals for treating a range of conditions, including heart trouble, anemia, and digestive tract ulcers[4]. This highlights its recognized value in the pharmaceutical industry, although specific blockbuster drugs directly synthesized from it are not widely publicized. Its potential, therefore, lies in its role as a versatile building block for the creation of novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61985-25-9 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 329.4 °C | [1] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

| Storage | 2°C - 8°C, in a well-closed container | [1] |

Synthesis of this compound: A Practical Approach

A patented method for the synthesis of this compound involves a two-step process starting from imidazole-4-ethyl formate[4]. This process is designed for scalability and industrial production.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation Reaction

-

To a solution of a strong base, such as sodium ethoxide (3.0 eq), in an appropriate solvent (e.g., toluene), add imidazole-4-ethyl formate (1.0 eq).

-

Add ethyl acetate (1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 18-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Ketoform Decomposition

-

To the residue from Step 1, add a solution of a strong inorganic acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture to reflux for 10-14 hours.

-

Cool the reaction mixture and neutralize it with a suitable base (if an acid was used) or acid (if a base was used).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Potential as a Scaffold in Medicinal Chemistry

The true potential of this compound lies in its utility as a starting material for the synthesis of diverse and complex molecules with potential therapeutic applications.

Development of Anti-Ulcer Agents

The patent literature suggests a role for this compound in the synthesis of drugs for digestive tract ulcers[4]. This points towards its potential as a precursor for H2 receptor antagonists or proton pump inhibitors (PPIs), two major classes of anti-ulcer medications. While not the direct precursor for well-known drugs like cimetidine or omeprazole, its structure lends itself to the synthesis of novel analogues.

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: Oximation of this compound

-

Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to yield the oxime derivative.

A Potential Tool in Chemical Biology

The field of chemical biology relies on molecular probes to study biological systems. The reactivity of the acetyl group in this compound makes it an attractive candidate for development into such a tool.

Development of Activity-Based Probes

Activity-based probes (ABPs) are used to profile the activity of enzymes in complex biological samples. This compound could be functionalized with a reactive group and a reporter tag to create an ABP targeting specific enzymes.

Bioorthogonal Chemical Reporters

Bioorthogonal chemistry uses chemical reactions that can occur in living systems without interfering with native biochemical processes. The acetyl group of this compound could be modified to include a "click chemistry" handle, such as an alkyne or an azide, allowing it to be used as a bioorthogonal reporter for labeling and visualizing biological molecules.[5]

Caption: Concept for a this compound-based chemical probe.

Experimental Protocol: N-Alkylation of this compound

-

In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF.

-

Add a base such as sodium hydride (NaH) (1.1 eq) at 0°C and stir for 30 minutes.

-

Add the desired alkylating agent (e.g., an alkyl halide with a reporter tag) (1.0 eq) and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product.

-

Purify by column chromatography.

Conclusion: A Call for Exploration

This compound represents a molecule of significant, yet largely untapped, potential. Its established role as a pharmaceutical intermediate, combined with the versatile reactivity of its functional groups, makes it a compelling target for further research. This guide has outlined several promising avenues for its application in medicinal chemistry and chemical biology. It is our hope that by providing this conceptual framework and a set of adaptable experimental protocols, we will inspire researchers to explore the full potential of this versatile scaffold and unlock new discoveries in science and medicine.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159324, Tipifarnib. Retrieved January 12, 2026, from [Link]

- Salehi, S., Saljooghi, A. S., Moghadam, S. M. M., & Delavar, F. (2015). Synthesis and In Vitro Anticancer Evaluations of Deferasirox Iron Chelator.

- Sharma, A., Kumar, V., & Singh, J. (2020). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 10(1), 1-15.

- Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.

-

Myers, A. (n.d.). Myers Chem 115. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]

- Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(4), 740-797.

-

Wikipedia. (n.d.). Dacarbazine. Retrieved January 12, 2026, from [Link]

- Kaur, H., & Kumar, S. (2022). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2022.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 12, 2026, from [Link]

- Stasevych, M. V., Kusyi, M. A., & Mickevičius, V. (2021). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. KTU ePubl.

- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

Wikipedia. (n.d.). Dirucotide. Retrieved January 12, 2026, from [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.

- Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.

- Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1435.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 12, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]

Sources

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]

- 4. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to 4-Acetylimidazole Derivatives: Synthesis, Properties, and Therapeutic Potential

Foreword

The imidazole nucleus represents one of the most versatile scaffolds in medicinal chemistry, forming the core of numerous clinically significant agents. Among its myriad of substituted forms, 4-acetylimidazole serves as a critical starting material and a pharmacologically relevant moiety in its own right. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, physicochemical properties, and diverse biological activities of this compound and its derivatives. Our focus is on providing not just data, but a causal understanding of experimental design and mechanistic principles, fostering innovation in the development of next-generation therapeutics.

The this compound Core: Physicochemical Landscape

This compound, a white to off-white solid, is a polar heterocyclic ketone.[1] Its chemical personality is dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing acetyl group. This unique electronic arrangement governs its reactivity, solubility, and its interactions with biological targets.

NMR spectral data indicates that this compound can exist as a zwitterion in aqueous solutions, while behaving as a monovalent ion in organic solvents like methanol or acetone.[2] This amphoteric nature, with a pKa of approximately 14.5 for the N-H proton and a pKaH of around 7 for the pyridinic nitrogen, allows it to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at enzyme active sites.[3]

Table 1: Physicochemical Properties of this compound and Representative Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Calculated logP | pKa (acidic) | pKa (basic) |

| This compound | C₅H₆N₂O | 110.11 | 165-168 | 329.4 | -0.5 to 0.5 | ~14.5 | ~7.0 |

| 1-Methyl-4-acetylimidazole | C₆H₈N₂O | 124.14 | 92-95 | Not available | -0.2 to 0.8 | N/A | ~6.8 |

| 2-Amino-1-phenyl-4-acetylimidazole | C₁₁H₁₁N₃O | 201.23 | 198-201 | Not available | 1.5 to 2.5 | ~15.0 | ~6.5 |

| 4-(1H-imidazol-4-yl)-1,3-thiazol-2-amine | C₆H₆N₄S | 166.21 | >300 | Not available | 0.8 to 1.8 | ~14.8 | ~5.9 |

Note: logP and pKa values for derivatives are estimated based on computational models and data from structurally related compounds.

Synthesis of the this compound Scaffold and Its Derivatives

The direct Friedel-Crafts acylation of imidazole is challenging, making alternative synthetic routes necessary for the preparation of this compound.[4]

Core Synthesis of this compound

A common and efficient method involves a condensation reaction followed by ketodecarboxylation.[4]

Workflow for the Synthesis of this compound

Caption: Key derivatization pathways of this compound.

Experimental Protocol: Synthesis of a 1-Aryl-4-acetylimidazole Derivative

-

Dissolve this compound (10 mmol) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (12 mmol), to the solution.

-

Add the desired aryl halide (e.g., 4-fluorobenzyl bromide, 10 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. [5]These compounds exert their effects through various mechanisms of action.

Signaling Pathways Targeted by this compound Anticancer Derivatives

Caption: Mechanisms of anticancer action of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PPC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Anti-ulcer and Anti-inflammatory Properties

Imidazole-containing compounds, such as cimetidine, are well-known for their H2-receptor antagonist activity, which reduces gastric acid secretion. [6]Derivatives of this compound have also been investigated for their potential to treat gastric ulcers.

Experimental Protocol: Pylorus Ligation-Induced Ulcer Model in Rats

-

Animal Preparation: Fast adult Wistar rats for 24 hours with free access to water.

-

Drug Administration: Administer the test compounds or a standard drug (e.g., ranitidine) orally 30 minutes before the surgical procedure.

-

Surgical Procedure: Anesthetize the rats and ligate the pyloric end of the stomach.

-

Incubation: Allow the animals to recover for 4 hours.

-

Sample Collection and Analysis: Sacrifice the animals, collect the gastric contents to measure volume, pH, and acidity.

-

Ulcer Scoring: Open the stomach along the greater curvature and score the ulcers based on their number and severity.

-

Data Analysis: Calculate the ulcer index and the percentage of ulcer protection for each group.

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit protein denaturation, a hallmark of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation using a standard drug like diclofenac sodium as a positive control.

Cardiovascular Applications

Certain substituted imidazole derivatives have demonstrated hypotensive and bradycardiac effects, suggesting their potential as cardiovascular agents. [7]Preclinical assessment of cardiovascular safety and efficacy is a critical step in drug development.

Workflow for Preclinical Cardiovascular Assessment

Caption: A stepwise approach to preclinical cardiovascular safety assessment.

Analytical and Spectroscopic Characterization

The unambiguous identification and characterization of this compound derivatives are crucial for quality control and structure-activity relationship studies. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the structure of these compounds.

-

¹H NMR: The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region (δ 7-9 ppm). The acetyl methyl protons are readily identifiable as a sharp singlet around δ 2.5 ppm. The chemical shifts of the imidazole protons are sensitive to the substitution pattern and the tautomeric form.

-

¹³C NMR: The carbonyl carbon of the acetyl group resonates at approximately δ 190 ppm. The imidazole ring carbons (C2, C4, and C5) appear in the range of δ 115-150 ppm. The specific chemical shifts of C4 and C5 can be used to distinguish between N1 and N3 substituted isomers. [8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structure confirmation. Under electron ionization, imidazole derivatives often exhibit a stable molecular ion peak. Common fragmentation pathways include the loss of small neutral molecules such as CO, HCN, and CH₃ from the acetyl group. [4][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A strong absorption band between 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the acetyl group. The N-H stretching of the imidazole ring appears as a broad band in the range of 3100-3400 cm⁻¹.

Conclusion and Future Perspectives

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad range of therapeutic applications. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for the development of novel drugs targeting cancer, gastrointestinal disorders, inflammation, and cardiovascular diseases. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, which will enable the rational design of more potent and selective therapeutic agents. The integration of computational modeling, such as QSAR studies, with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery and development of the next generation of this compound-based medicines.

References

-

Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295-306. [Link]

-

Zhang, Q. Q., et al. (1998). 3D-Quantitative Structure-Activity Relationship Studies of Imidazole-1-carboxylates. Acta Physico-Chimica Sinica, 14(5), 443-447. [Link]

-

Edraki, N., et al. (2014). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Current drug discovery technologies, 11(1), 58-69. [Link]

-

Khan, M. S., et al. (2022). In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review. Journal of Drug Delivery and Therapeutics, 12(6), 195-201. [Link]

-

Khan, M. A., et al. (2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. International Journal of Pharmaceutical Sciences and Research, 9(11), 4524-4533. [Link]

-

Verma, A., et al. (2024). Experimental animal models for gastric ulcer / peptic ulcer: An overview. Journal of Applied Pharmaceutical Science, 14(01), 001-013. [Link]

-

Haim, L. B., et al. (2019). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Nature Communications, 10(1), 1-8. [Link]

-

Lakshmanan, B., et al. (2010). Anti-ulcer activity of 1-substituted imidazoles against gastric ulcers in rats. Der Pharmacia Lettre, 2(4), 209-220. [Link]

-

A Comprehensive Review of Experimental Models, Evaluation Parameters, And Natural-Synthetic Therapeutics for Peptic Ulcer Treatment. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-193. [Link]

-

Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(10), 1269-1277. [Link]

-

A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1-10. [Link]

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

-

Trendafilova, N., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(16), 4992. [Link]

-

Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(10), 1269-1277. [Link]

-

Quint, M. D., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical chemistry, 91(23), 15113-15120. [Link]

-

Quint, M. D., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical chemistry, 91(23), 15113-15120. [Link]

-

The mass spectra of imidazole and 1-methylimidazole. [Link]

-

Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 70(2), 1-6. [Link]

-